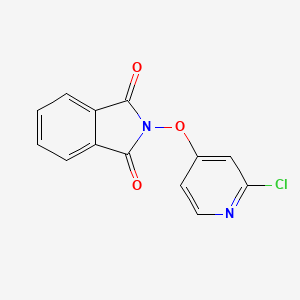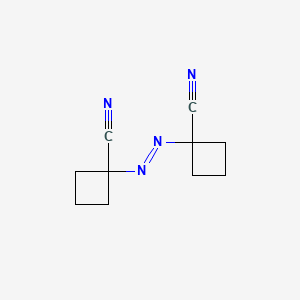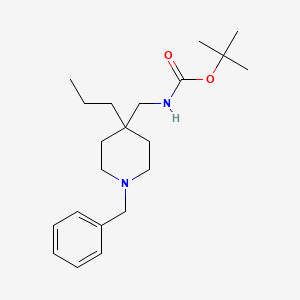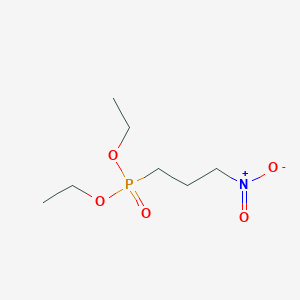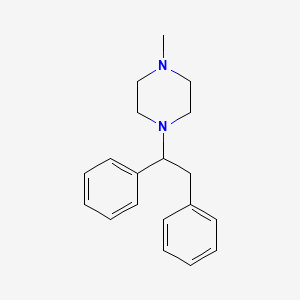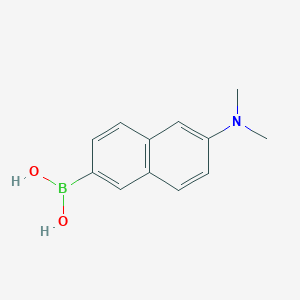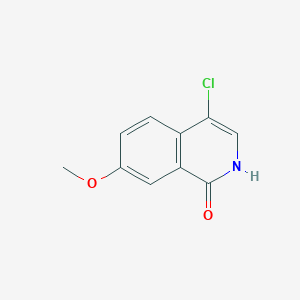
4-Chloro-7-methoxy-1(2H)-isoquinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-7-methoxy-1(2H)-isoquinolinone is a chemical compound with a unique structure that includes a chloro group at the 4th position and a methoxy group at the 7th position on an isoquinolinone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxy-1(2H)-isoquinolinone typically involves the chlorination and methoxylation of isoquinolinone derivatives. One common method includes the reaction of 4-chloroisoquinolinone with methanol in the presence of a base to introduce the methoxy group at the 7th position. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
化学反应分析
Types of Reactions
4-Chloro-7-methoxy-1(2H)-isoquinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
科学研究应用
4-Chloro-7-methoxy-1(2H)-isoquinolinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 4-Chloro-7-methoxy-1(2H)-isoquinolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-Chloro-7-methoxyquinoline
- 4-Chloro-7-methoxy-1H-indazole
- 4-Chloro-7-methoxy-1-indanone
Comparison
4-Chloro-7-methoxy-1(2H)-isoquinolinone is unique due to its isoquinolinone backbone, which distinguishes it from other similar compounds like 4-Chloro-7-methoxyquinoline and 4-Chloro-7-methoxy-1H-indazole. The presence of the isoquinolinone structure imparts different chemical and biological properties, making it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
630423-47-1 |
|---|---|
分子式 |
C10H8ClNO2 |
分子量 |
209.63 g/mol |
IUPAC 名称 |
4-chloro-7-methoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8ClNO2/c1-14-6-2-3-7-8(4-6)10(13)12-5-9(7)11/h2-5H,1H3,(H,12,13) |
InChI 键 |
OVDVBWYEOUBLKI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=CNC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


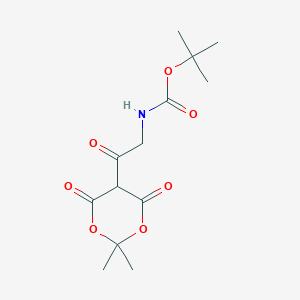
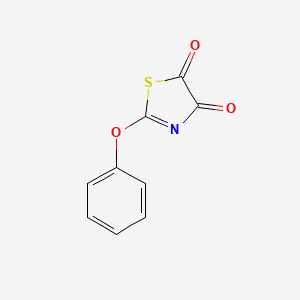
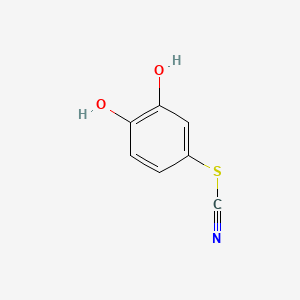
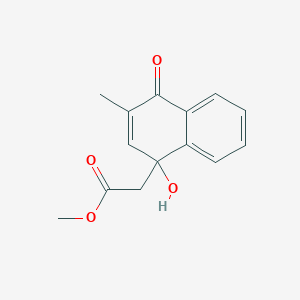

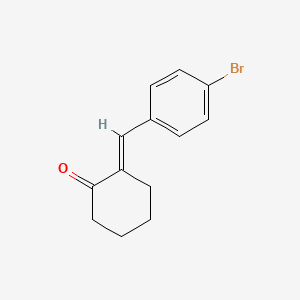
![4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine](/img/structure/B13993097.png)
